
CG-806
Descripción general
Descripción
CG-806 es un inhibidor oral, de primera clase, no covalente que se dirige tanto a la tirosina quinasa 3 similar a FMS como a la tirosina quinasa de Bruton. Este compuesto está diseñado para inhibir tanto las formas de tipo salvaje como las mutantes de estas quinasas, lo que lo convierte en un agente terapéutico prometedor para varias malignidades hematológicas, incluida la leucemia mieloide aguda y las malignidades de células B .
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia
CG-806 has shown promising results in treating acute myeloid leukemia, particularly in patients with FLT3 mutations. Studies have demonstrated that this compound exhibits superior anti-leukemic efficacy compared to existing FLT3 inhibitors, both in vitro and in vivo. The drug effectively induces G1 phase blockage in FLT3 mutant cells and G2/M arrest in FLT3 wild-type cells, leading to a synergistic pro-apoptotic effect when combined with Bcl-2 inhibitors .
Chronic Lymphocytic Leukemia and Non-Hodgkin Lymphoma
A phase Ia/b clinical trial is underway to evaluate the safety and efficacy of this compound in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Early results indicate that this compound maintains a favorable safety profile while demonstrating pharmacologic activity against these malignancies. Patients have been treated with varying doses, and preliminary data suggest significant reductions in phospho-BTK levels, a biomarker of pharmacodynamic activity .
Study 1: Efficacy Against AML
In a study involving AML xenograft models, this compound was administered at low nanomolar concentrations. The results indicated profound inhibition of cell growth via apoptosis induction across various cell lines harboring different FLT3 mutations. Specifically, the IC50 values for this compound were found to be between 4 to 10 nM, showcasing its potency .
Study 2: Phase I Clinical Trial for CLL/NHL
In the ongoing phase Ia/b trial for CLL/NHL patients, initial findings reported that out of five treated patients, none experienced treatment-emergent adverse events. The pharmacokinetic profile showed steady-state plasma levels consistent with effective dosing regimens. Notably, one patient with a TP53 mutation who had previously failed multiple therapies continued treatment without significant adverse effects .
Data Tables
Here is a summary table highlighting key findings related to this compound's applications:
Application | Cancer Type | Mechanism | Efficacy | Clinical Status |
---|---|---|---|---|
Acute Myeloid Leukemia | AML | Inhibits FLT3, BTK, Aurora Kinases | Superior to existing FLT3 inhibitors | Phase I trials ongoing |
Chronic Lymphocytic Leukemia | CLL | Targets BTK and related kinases | Favorable safety profile observed | Phase Ia/b trials ongoing |
Non-Hodgkin Lymphoma | NHL | Cluster-specific kinase inhibition | Preliminary evidence of antitumor activity | Phase Ia/b trials ongoing |
Mecanismo De Acción
CG-806 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa 3 similar a FMS y la tirosina quinasa de Bruton. Estas quinasas juegan roles cruciales en las vías de señalización celular que regulan la proliferación celular, la supervivencia y la diferenciación. Al inhibir estas quinasas, this compound interrumpe estas vías, lo que lleva a la inducción de la apoptosis y la inhibición de la proliferación celular en las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CG-806 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción normalmente implican el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue una ruta sintética similar pero se amplía para satisfacer las demandas del uso clínico y comercial. Esto implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la coherencia .
Análisis De Reacciones Químicas
Tipos de reacciones
CG-806 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, nucleófilos.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares
Ibrutinib: Un inhibidor covalente de la tirosina quinasa de Bruton.
Midostaurina: Un inhibidor de la tirosina quinasa 3 similar a FMS.
Gilteritinib: Otro inhibidor de la tirosina quinasa 3 similar a FMS
Singularidad
CG-806 es único en su capacidad de inhibir de forma no covalente tanto la tirosina quinasa 3 similar a FMS como la tirosina quinasa de Bruton, lo que lo hace más versátil y potencialmente más eficaz en el tratamiento de una gama más amplia de malignidades hematológicas. A diferencia de los inhibidores covalentes, this compound no forma enlaces permanentes con sus objetivos, lo que puede reducir el riesgo de efectos fuera del objetivo y resistencia .
Actividad Biológica
CG-806, also known as luxeptinib, is a novel multi-kinase inhibitor primarily targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3). It is currently in clinical development for treating various hematologic malignancies, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound acts as a non-covalent inhibitor of BTK and FLT3, which are critical kinases involved in the signaling pathways that promote the survival and proliferation of malignant B cells and myeloid cells. The compound demonstrates a unique ability to inhibit both wild-type and mutant forms of FLT3 at low nanomolar concentrations, making it particularly effective against AML with FLT3 mutations.
Key Mechanisms:
- Dual Inhibition : this compound inhibits both BTK and SYK, disrupting B-cell receptor (BCR) signaling, which is essential for the survival of B-cell malignancies .
- Induction of Apoptosis : It downregulates anti-apoptotic proteins such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cells .
- Metabolic Reprogramming : Treatment with this compound induces mitochondrial membrane depolarization and shifts cellular metabolism towards glycolysis, which is associated with cancer cell survival .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the viability of various cancer cell lines. For instance:
- MCL Cell Lines : this compound treatment led to significant dose-dependent decreases in cell viability in MCL cell lines and patient-derived samples .
- AML Patient Samples : A high-throughput screening revealed that this compound exhibited greater cytotoxicity compared to other FLT3 inhibitors across 186 fresh AML patient samples .
In Vivo Studies
In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models:
- MCL Models : this compound improved survival rates in aggressive MCL PDX models, indicating its potential as a therapeutic agent for resistant forms of MCL .
- AML Models : In xenograft models of AML, continuous oral administration of this compound resulted in strong antitumor activity without significant myelosuppression or tissue damage .
Clinical Trials
This compound has undergone several clinical trials to evaluate its safety and efficacy:
Phase 1 Trials
A Phase 1a/b trial assessed the safety profile of this compound in patients with relapsed or refractory AML and B-cell malignancies:
- Patient Cohort : The trial included 40 patients with various FLT3 mutations.
- Response Rates : Among patients treated for over 12 weeks, responses included stable disease (SD), partial response (PR), and one complete response (CR) .
Safety Profile
The drug was well tolerated across multiple dosing levels. Notably:
- Only one patient experienced dose-limiting toxicity (DLT) related to hypertension.
- Common adverse effects included lymphocyte count decrease and anemia but were manageable .
Comparative Efficacy Table
Kinase Targeted | IC50 (nmol/L) | Comments |
---|---|---|
FLT3-Wild Type | 8.7 | Effective against wild-type FLT3 |
FLT3-ITD | 0.8 | Highly potent against internal tandem duplication |
BTK | Not specified | Dual inhibition with SYK enhances efficacy |
Other Kinases | Varies | Spares toxic kinases linked to adverse effects |
Case Study 1: MCL Patient
A patient with MCL treated with this compound showed a significant reduction in tumor size after several cycles, demonstrating its potential effectiveness against resistant forms of the disease.
Case Study 2: AML Patient
In another case involving an AML patient with FLT3 mutations, treatment with this compound led to a complete remission without detectable minimal residual disease after extended therapy .
Propiedades
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRZWTVMUHQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370466-81-1 | |
Record name | CG-026806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.